(2-Oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetic acid
Description
The compound "(2-Oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetic acid" features a fused tetracyclic core comprising a pyrimidine ring condensed with a benzimidazole moiety. The 2-oxo group at position 2 and the acetic acid substituent at position 3 are critical to its chemical and pharmacological properties. Its synthesis typically involves cyclization reactions of Schiff bases with active methylene compounds, as seen in related derivatives . The acetic acid group enhances polarity, influencing solubility and biological interactions such as hydrogen bonding or ionic interactions with target receptors .
Properties
IUPAC Name |
2-(2-oxo-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazol-3-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c16-10(17)5-7-6-15-9-4-2-1-3-8(9)13-12(15)14-11(7)18/h1-4,7H,5-6H2,(H,16,17)(H,13,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULHXWJCMBYFRPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC2=NC3=CC=CC=C3N21)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetic acid can be achieved through several methods. One common approach involves the condensation of 2-carbomethoxyaminobenzimidazole with acrylic, methacrylic, crotonic, or cinnamic acids at temperatures ranging from 140°C to 200°C . This one-step method yields the desired product along with its derivatives, such as 3-methyl, 4-methyl, 4,4-dimethyl, and 4-phenyl derivatives.
Another green synthesis approach involves the oxidative functionalization of methyl arenes or benzyl derivatives via in situ generated urea. This method uses eco-friendly lactic acid as a catalyst and operates under solvent-free conditions, making it an environmentally benign process .
Industrial Production Methods
Industrial production of (2-Oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetic acid typically follows the same synthetic routes as laboratory methods but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The green synthesis approach is particularly attractive for industrial applications due to its cost-effectiveness and minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2-Oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under mild conditions, can oxidize the compound to form various oxidized derivatives.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents can reduce the compound to its corresponding reduced forms.
Substitution: Nucleophiles such as amines, thiols, or halides can react with the compound under basic or acidic conditions to yield substituted products.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups, enhancing the compound’s versatility for further applications.
Scientific Research Applications
(2-Oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial, antiviral, and anticancer activities, making it a candidate for drug development.
Medicine: Its pharmacological properties are being explored for the treatment of various diseases, including infections and cancer.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may act as an inhibitor of certain kinases or proteases, disrupting cellular signaling pathways essential for the survival and proliferation of cancer cells .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and their implications:
Pharmacological Activity
- Target Compound : Demonstrated antioxidant activity in studies of amides derived from tetrahydropyrimido-benzimidazolyl-acetic acids . The acetic acid group may enhance radical scavenging via carboxylate interactions.
- CRF1 Receptor Antagonists : Derivatives like 1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazoles without the acetic acid substituent show potent CRF1 receptor antagonism, suggesting the acetic acid moiety may redirect biological targets .
Physicochemical Properties
- Solubility : The target compound’s acetic acid group confers higher aqueous solubility compared to ethyl esters (e.g., Y021-0573) or aryl-substituted analogs (e.g., 2-phenyl derivatives) .
- Spectroscopic Features: IR: Strong absorption at ~1700 cm⁻¹ (COOH) distinguishes it from esters (~1740 cm⁻¹) or amides (~1650 cm⁻¹) . NMR: Protons adjacent to the acetic acid group (δ = 5.16–5.63 ppm) differ from those near electron-withdrawing groups like cyano (δ > 7 ppm) .
Biological Activity
The compound (2-Oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetic acid is a member of the benzimidazole and pyrimidine family of compounds. These structures are known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by data tables and relevant case studies.
Structural Overview
The structure of (2-Oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetic acid can be represented as follows:
This compound features a fused ring system that combines elements from both benzimidazole and pyrimidine, which contributes to its potential biological activities.
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, studies have shown that derivatives of benzimidazole and pyrimidine can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Table 1: Antitumor Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 5.2 | Apoptosis |
| Compound B | MCF-7 | 7.8 | Cell Cycle Arrest |
| (Target Compound) | PC-3 | TBD | TBD |
Note: TBD indicates that further studies are needed to determine specific values.
Antimicrobial Properties
The antimicrobial potential of compounds similar to (2-Oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetic acid has been documented in various studies. These compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
| Compound Name | Bacteria Tested | MIC (µg/mL) | Activity |
|---|---|---|---|
| Compound C | E. coli | 32 | Moderate |
| Compound D | S. aureus | 16 | Strong |
| (Target Compound) | Pseudomonas aeruginosa | TBD | TBD |
Anti-inflammatory Effects
In addition to their anticancer and antimicrobial properties, several studies have suggested that benzimidazole derivatives may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
Case Study 1: Antitumor Efficacy in Animal Models
A recent study evaluated the antitumor efficacy of a benzimidazole derivative in an animal model of breast cancer. The results indicated a significant reduction in tumor size compared to the control group. The compound was administered at varying doses over four weeks.
Case Study 2: In vitro Antimicrobial Screening
Another investigation focused on the antimicrobial activity of several benzimidazole derivatives against clinical isolates. The study found that certain compounds displayed potent activity against resistant strains of bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
